molecular formula C14H9NO2 B3059766 6-(3-Cyanophenyl)-2-formylphenol CAS No. 1258618-92-6

6-(3-Cyanophenyl)-2-formylphenol

Cat. No. B3059766
CAS RN: 1258618-92-6
M. Wt: 223.23
InChI Key: OGDANKKNPVLHPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multi-step organic reactions. The cyanophenyl group might be introduced through a cyanation reaction . The formyl group could be introduced through a formylation reaction or by oxidation of an alcohol group. The phenol group might be introduced through a hydroxylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenol and cyanophenyl groups), a hydroxyl group (from the phenol), a carbonyl group (from the formyl group), and a nitrile group (from the cyanophenyl group) .


Chemical Reactions Analysis

This compound, due to the presence of reactive groups like hydroxyl, carbonyl, and nitrile, could participate in a variety of chemical reactions. For instance, the hydroxyl group could undergo etherification or esterification reactions. The carbonyl group could undergo nucleophilic addition reactions . The nitrile group could undergo hydrolysis, reduction, or addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar nitrile, hydroxyl, and carbonyl groups would likely make this compound polar and capable of forming hydrogen bonds .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 3-cyanophenyl isocyanate , are often used in the synthesis of various organic compounds, suggesting that they may interact with a wide range of molecular targets.

Mode of Action

It’s worth noting that cyanophenyl compounds are often involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the cyanophenyl group can act as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new Pd–C bond .

Biochemical Pathways

Given its potential involvement in sm cross-coupling reactions , it may play a role in the synthesis of various organic compounds, thereby influencing multiple biochemical pathways.

Result of Action

As a potential participant in sm cross-coupling reactions , it may contribute to the formation of new carbon-carbon bonds, which could have various effects depending on the specific context of the reaction.

Action Environment

The action of 6-(3-Cyanophenyl)-2-formylphenol, like many chemical reactions, can be influenced by various environmental factors. For example, the efficiency of SM cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a suitable catalyst . .

Safety and Hazards

As with any chemical compound, handling “6-(3-Cyanophenyl)-2-formylphenol” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future directions for this compound would depend on its potential applications. It could be studied for its reactivity, used in the synthesis of other compounds, or investigated for potential biological activity .

properties

IUPAC Name

3-(3-formyl-2-hydroxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-8-10-3-1-4-11(7-10)13-6-2-5-12(9-16)14(13)17/h1-7,9,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDANKKNPVLHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=CC(=C2O)C=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685043
Record name 3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Cyanophenyl)-2-formylphenol

CAS RN

1258618-92-6
Record name 3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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